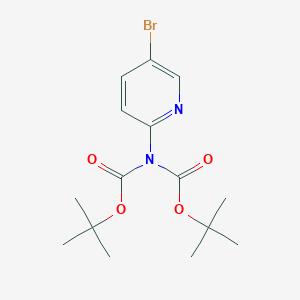

2-(N,N-DiBOC-Amino)-5-bromopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-8-7-10(16)9-17-11/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJZDKRYPXHWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595028 | |

| Record name | Di-tert-butyl (5-bromopyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209959-28-4 | |

| Record name | Di-tert-butyl (5-bromopyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(N,N-DiBOC-Amino)-5-bromopyridine

Abstract: This guide provides a detailed scientific and practical overview of the synthesis of 2-(N,N-DiBOC-Amino)-5-bromopyridine, a key heterocyclic building block in modern drug discovery. The narrative elucidates the strategic considerations, mechanistic underpinnings, and optimized protocols for the two-stage synthesis, beginning with the regioselective bromination of 2-aminopyridine and culminating in the exhaustive N,N-di-tert-butoxycarbonylation of the resulting intermediate. This document is intended for researchers, chemists, and process development professionals who require a robust and reproducible methodology, grounded in an understanding of the causal factors that govern reaction outcomes, purity, and yield.

Strategic Importance & Synthetic Overview

This compound is a valuable intermediate in medicinal chemistry. The pyridine core is a prevalent scaffold in biologically active molecules, and the functional handles—a bromine atom and a protected amine—offer orthogonal reactivity for subsequent diversification.[1] The bromine at the 5-position is primed for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the amino group, once deprotected, allows for amidation, alkylation, or other nucleophilic transformations.[1]

The use of a dual tert-butoxycarbonyl (DiBOC) protecting group strategy is deliberate. While mono-BOC protection is common, the DiBOC group offers distinct advantages. It further decreases the nucleophilicity of the nitrogen, preventing unwanted side reactions in subsequent synthetic steps. The steric bulk can also direct reactions at other positions of the pyridine ring. The deprotection of DiBOC groups is typically achieved under acidic conditions, regenerating the primary amine.[2][3][4]

The synthesis is logically approached in two distinct stages, each with its own set of challenges and optimization parameters.

Caption: High-level overview of the two-stage synthetic pathway.

Part I: Synthesis of the Precursor, 2-Amino-5-bromopyridine

The initial stage involves the electrophilic bromination of 2-aminopyridine. The primary amino group is a strong activating, ortho-, para- directing group. Since the ortho-positions (3 and 6) are electronically activated, careful control of reaction conditions is paramount to achieve selective bromination at the desired C-5 (para) position and minimize the formation of the primary byproduct, 2-amino-3,5-dibromopyridine.[5][6][7]

Mechanistic Considerations & Choice of Reagents

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of brominating agent and solvent significantly impacts selectivity and safety.

| Reagent | Solvent(s) | Key Advantages | Key Disadvantages |

| Bromine (Br₂) in Acetic Acid | Acetic Acid, H₂O | Cost-effective and potent. | Highly corrosive, toxic, and can lead to over-bromination.[7][8] |

| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | Solid, easier to handle than Br₂, often provides higher regioselectivity.[9] | More expensive than liquid bromine. |

| Phenyltrimethylammonium Tribromide (PTT) | Chloroform, Dichloromethane | Solid, non-corrosive, easy to handle, offers mild reaction conditions and good yields.[10][11] | Stoichiometric source of bromine, generates solid byproducts. |

For laboratory-scale synthesis where control and safety are prioritized, PTT and NBS are often preferred over liquid bromine.

Optimized Experimental Protocol: Bromination

This protocol utilizes Phenyltrimethylammonium Tribromide (PTT) for its mild conditions and high selectivity.

Materials:

-

2-Aminopyridine (1.0 eq)

-

Phenyltrimethylammonium Tribromide (1.0-1.1 eq)

-

Chloroform or Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine (1.0 eq) and dissolve it in chloroform or DCM (approx. 30 mL per gram of starting material).[10]

-

In a single portion, add Phenyltrimethylammonium Tribromide (1.0-1.1 eq) to the solution.

-

Stir the resulting mixture at room temperature (25-30 °C) for 2-3 hours.[10][11] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by washing the mixture with saturated NaHCO₃ solution (2 x 50 mL).

-

Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Strategy

The primary impurity, 2-amino-3,5-dibromopyridine, can often be effectively removed without resorting to column chromatography.[5]

-

Selective Solvent Wash: The desired mono-brominated product has a lower solubility in hot petroleum ether compared to the dibrominated impurity.[5] A slurry wash with hot petroleum ether is a rapid and efficient method. Heat a slurry of the crude product in petroleum ether to a gentle boil for 10-15 minutes, then quickly filter the hot mixture. The purified product remains as the solid.[5]

-

Recrystallization: If further purification is needed, recrystallization from an ethanol/water or benzene mixture can be employed to yield a pale yellow or off-white solid.[11]

Part II: Synthesis of this compound

The second stage involves the exhaustive protection of the primary amino group with two BOC groups. Achieving di-protection requires overcoming the reduced nucleophilicity of the intermediate N-mono-BOC-amine. This is accomplished by using a hypernucleophilic acylation catalyst, 4-(Dimethylamino)pyridine (DMAP), in conjunction with an excess of Di-tert-butyl dicarbonate (Boc₂O).

The Role of DMAP: A Mechanistic Deep Dive

Simply using a base like triethylamine (TEA) is often insufficient for efficient di-protection. DMAP acts as a potent catalyst by reacting with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is a much stronger acylating agent than Boc₂O itself, readily reacting with the weakly nucleophilic N-mono-BOC-amine.[12][13]

Caption: Catalytic cycle of DMAP in BOC protection.

This catalytic activation is crucial for driving the reaction to completion and achieving the desired N,N-DiBOC product. Using DMAP accelerates the rate but can also promote side reactions if not controlled.[12][13][14]

Optimized Experimental Protocol: N,N-Di-tert-butoxycarbonylation

This protocol employs forcing conditions to favor the formation of the di-substituted product.

Materials:

-

2-Amino-5-bromopyridine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (2.5 - 3.0 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.5 - 1.0 eq)

-

Triethylamine (TEA) (2.5 - 3.0 eq)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous THF or DCM.

-

Add triethylamine (2.5 - 3.0 eq) followed by 4-(Dimethylamino)pyridine (DMAP) (0.5 - 1.0 eq). The use of a full equivalent of DMAP can significantly accelerate the second BOC addition.

-

Add Di-tert-butyl dicarbonate (Boc₂O) (2.5 - 3.0 eq) to the mixture. A slight exotherm and gas evolution (CO₂) may be observed. The reaction should be performed in an open or vented system.[12][13]

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS, observing the progression from starting material to the mono-BOC intermediate and finally to the Di-BOC product.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification & Characterization

The crude product will likely contain residual reagents and potentially some mono-BOC intermediate. Purification is typically achieved by flash column chromatography on silica gel.

-

Chromatography: A gradient elution system, such as 0% to 20% Ethyl Acetate in Hexanes, is generally effective for separating the less polar Di-BOC product from more polar impurities.

Expected Characterization Data:

| Analysis Technique | Expected Result for this compound |

| ¹H NMR | A characteristic large singlet integrating to 18H in the ~1.5 ppm region for the tert-butyl protons. Aromatic protons will show shifts consistent with the substituted pyridine ring. |

| ¹³C NMR | Signals corresponding to the tert-butyl carbons (~28 ppm), the quaternary carbon of the BOC group (~84 ppm), the carbonyl carbon (~150 ppm), and the pyridine ring carbons. |

| Mass Spec (ESI) | Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular formula C₁₅H₂₁BrN₂O₄ (MW: 373.24 g/mol ). |

Safety and Handling

-

2-Aminopyridine & Derivatives: These compounds are toxic. Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood.

-

Brominating Agents: Liquid bromine is highly corrosive and toxic. PTT and NBS are safer alternatives but should still be handled with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reagents for BOC Protection: Boc₂O can cause irritation. DMAP is toxic and readily absorbed through the skin. Triethylamine is a corrosive and flammable base. All manipulations should be performed in a fume hood.

-

Solvents: Chloroform, DCM, and THF are volatile organic solvents with associated health risks. Use in a well-ventilated area and avoid ignition sources.

Conclusion

The synthesis of this compound is a robust and reproducible two-stage process when key parameters are carefully controlled. Successful synthesis hinges on achieving high regioselectivity in the initial bromination step by selecting an appropriate brominating agent and subsequently driving the exhaustive N-acylation to completion using a hypernucleophilic catalyst like DMAP under forcing conditions. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to produce this valuable synthetic intermediate with high purity and yield, enabling its effective use in the development of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. heteroletters.org [heteroletters.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 11. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 12. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 13. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 14. Page loading... [guidechem.com]

A-Technical-Guide-on-the-Physicochemical-Properties-of-2-(N,N-DiBOC-Amino)-5-bromopyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N,N-DiBOC-Amino)-5-bromopyridine, a derivative of 2-aminopyridine, is a crucial building block in modern organic synthesis and medicinal chemistry. The presence of two sterically hindering tert-butoxycarbonyl (BOC) protecting groups on the amino function significantly modulates the reactivity of the pyridine core. This modification, coupled with the bromo substituent at the 5-position, creates a versatile scaffold for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. The bromo group serves as a convenient handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application. These properties govern its behavior in reaction media, influence its purification, and dictate its handling and storage requirements. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and protocols to ensure its reliable use in a research and development setting.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is to confirm its identity and purity. The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(5-bromopyridin-2-yl)-N-(tert-butoxycarbonyl)carbamate | N/A |

| CAS Number | 1048848-03-3 | N/A |

| Molecular Formula | C15H21BrN2O4 | N/A |

| Molecular Weight | 373.24 g/mol | N/A |

| Physical Appearance | Off-white to white solid/powder | N/A |

| Melting Point | 98 - 102 °C | N/A |

| Predicted XlogP | 4.4 | N/A |

| Predicted pKa | 0.88 (most basic) | N/A |

Note: Some properties, like XlogP and pKa, are computationally predicted and should be used as estimates. Experimental determination is recommended for critical applications.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for verifying the structure and purity of this compound. The bulky DiBOC groups create a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by a prominent singlet in the upfield region (around 1.5 ppm) corresponding to the 18 equivalent protons of the two tert-butyl groups. The aromatic region will display signals corresponding to the three protons on the pyridine ring, with splitting patterns dictated by their coupling constants.

-

¹³C NMR: The carbon NMR will show a strong signal for the methyl carbons of the BOC groups and distinct signals for the quaternary carbons of the BOC groups. The aromatic region will contain signals for the carbons of the pyridine ring, with the carbon bearing the bromo group being significantly influenced.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by two mass units.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

Strong C=O stretching vibrations from the carbamate groups, typically in the range of 1700-1750 cm⁻¹.

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Solubility Profile

The solubility of a compound is a critical parameter for its use in chemical reactions, purification, and biological assays. The DiBOC groups in this compound render it significantly more lipophilic than its unprotected counterpart, 2-amino-5-bromopyridine.

General Solubility Observations:

-

High Solubility: Readily soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).

-

Moderate Solubility: Soluble in alcohols like methanol and ethanol.

-

Low/Insoluble: Generally insoluble in water and non-polar solvents like hexanes.[1][2]

The choice of solvent for a reaction should be made considering not only the solubility of this starting material but also of the other reagents and the reaction temperature. For purification by chromatography, a solvent system like ethyl acetate/hexanes is often effective.

Experimental Workflows and Protocols

To ensure the quality and identity of the material, a series of validation tests should be performed. The following workflow and protocols are recommended.

Material Characterization Workflow

Caption: Workflow for the physicochemical characterization of this compound.

Protocol 1: Melting Point Determination

The melting point is a quick and effective indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed melting range indicates the presence of impurities.

-

Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement: Heat the sample at a rate of 10-20 °C/min initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol 2: ¹H NMR Sample Preparation and Analysis

This protocol ensures that the structural identity of the compound is confirmed.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube. Ensure the solvent is compatible with the compound's solubility.

-

Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

Analysis: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the spectrum, including phasing and baseline correction. Integrate the signals and assign the peaks to the corresponding protons in the molecule. The large singlet for the BOC protons serves as an excellent internal integration reference.

Chemical Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

Stability: The BOC protecting groups are sensitive to strong acids and high temperatures, which can cause deprotection. Therefore, contact with acidic conditions should be avoided during storage and in reaction setups unless deprotection is the intended outcome. The compound is generally stable under neutral and basic conditions.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its physicochemical properties. Its well-defined melting point, characteristic spectroscopic signature, and predictable solubility in organic solvents make it a reliable component in multi-step syntheses. By following the outlined characterization workflows and handling protocols, researchers can ensure the quality and consistency of this reagent, leading to more reproducible and successful experimental outcomes in the fields of drug discovery and materials science.

References

CAS number for 2-(N,N-DiBOC-Amino)-5-bromopyridine

An In-Depth Technical Guide to 2-(N,N-DiBOC-Amino)-5-bromopyridine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized derivative of the versatile 2-amino-5-bromopyridine scaffold. While a dedicated CAS number for the N,N-diBOC protected version is not prominently cataloged, its synthesis and utility are of significant interest to researchers in drug discovery and organic synthesis. This document details the strategic rationale for its use, a robust protocol for its synthesis from the commercially available mono-BOC precursor, 2-(BOC-amino)-5-bromopyridine (CAS: 159451-66-8), and its expected analytical characterization. Furthermore, we explore its applications, particularly in transition metal-catalyzed cross-coupling reactions, where complete protection of the amino group can be critical for achieving high yields and preventing side reactions.

Introduction: The Rationale for N,N-DiBOC Protection

The 2-amino-5-bromopyridine framework is a cornerstone in medicinal chemistry, serving as a key building block for a multitude of therapeutic agents.[1] The strategic placement of the amino and bromo functionalities allows for sequential, regioselective modifications, such as palladium-catalyzed cross-coupling reactions at the C-Br bond.[2][3]

While the mono-BOC protected analogue, tert-butyl (5-bromopyridin-2-yl)carbamate (CAS: 159451-66-8), is widely used, the secondary amine (N-H) proton is still weakly acidic and can interfere in certain reactions.[][5][6][7][8] For instance, under strongly basic conditions or with highly reactive organometallic reagents, deprotonation of the N-H bond can lead to undesired side products or catalyst inhibition.

Complete protection of the amino group by introducing a second BOC moiety to form this compound offers a compelling solution. This transformation renders the nitrogen atom non-nucleophilic and non-acidic, providing a chemically inert protecting group strategy that ensures the amino functionality remains intact until a dedicated deprotection step is performed.[9] This guide focuses on the practical synthesis and application of this fully protected building block.

Synthesis of this compound

The target compound is efficiently synthesized from the commercially available 2-(BOC-amino)-5-bromopyridine. The introduction of the second BOC group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base and catalyst.[9]

Physicochemical Properties of Starting Material and Product

| Property | 2-(BOC-amino)-5-bromopyridine (Starting Material) | This compound (Product - Predicted) |

| CAS Number | 159451-66-8[][5][6][7][8] | Not Available |

| Molecular Formula | C₁₀H₁₃BrN₂O₂[][7] | C₁₅H₂₁BrN₂O₄ |

| Molecular Weight | 273.13 g/mol [][7] | 373.24 g/mol |

| Appearance | White to tan powder or crystals[] | Expected to be a white to off-white solid |

| Melting Point | 167-171 °C[][7] | Expected to be lower due to increased steric hindrance and disruption of hydrogen bonding |

| Solubility | Soluble in DCM, THF, Ethyl Acetate | Expected to be highly soluble in nonpolar organic solvents |

Experimental Protocol: N,N-DiBoc Protection

This protocol is based on established methods for the exhaustive N-Boc protection of amines and amides.[9]

Materials:

-

2-(BOC-amino)-5-bromopyridine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 - 2.0 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(BOC-amino)-5-bromopyridine (1.0 eq) and dissolve it in anhydrous DCM.

-

Add triethylamine (1.5 eq), 4-(Dimethylamino)pyridine (0.1 eq), and di-tert-butyl dicarbonate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization (Predicted)

The structure of the synthesized product should be confirmed by standard analytical techniques. The following are predicted spectroscopic characteristics based on the proposed structure.

-

¹H NMR: The most significant change will be the disappearance of the N-H proton signal observed in the starting material. The chemical shifts of the pyridine ring protons will be slightly altered due to the change in the electronic environment. The signal for the tert-butyl protons will integrate to 18H (for two BOC groups) instead of 9H.

-

¹³C NMR: The spectrum will show additional signals corresponding to the second BOC group (a quaternary carbon and a carbonyl carbon). The chemical shifts of the pyridine ring carbons will also be affected.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the di-BOC protected product (C₁₅H₂₁BrN₂O₄, M.W. 373.24). The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approx. 1:1 ratio) will be observed.

-

Infrared (IR) Spectroscopy: The N-H stretching vibration (typically around 3200-3400 cm⁻¹) present in the mono-BOC starting material will be absent in the final product. Strong C=O stretching bands for the carbamate groups will be prominent (around 1700-1750 cm⁻¹).

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a robust building block in multi-step syntheses, particularly in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful method for forming C-C bonds.[10][11] Using the di-BOC protected substrate prevents potential complications arising from the acidic N-H proton, which can interfere with the basic conditions required for the reaction. This allows for a broader range of bases and reaction conditions to be employed, often leading to higher yields and cleaner reaction profiles.[2]

Deprotection Strategies

The removal of both BOC groups can typically be achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane or methanol.[12][13][14] It is also possible in some cases to achieve selective thermal deprotection, which can be advantageous for acid-sensitive substrates.[15][16]

Logical Flow of Application

Caption: General synthetic utility of the title compound in cross-coupling reactions.

Conclusion

This compound represents a strategically important, fully protected building block for complex organic synthesis. While not as commonly cataloged as its mono-BOC counterpart, its straightforward synthesis provides researchers with a valuable tool to circumvent potential side reactions associated with the unprotected N-H group. Its enhanced stability under a variety of reaction conditions, particularly in palladium-catalyzed cross-couplings, makes it an ideal intermediate for the development of novel pharmaceutical and agrochemical compounds. The protocols and analytical insights provided in this guide serve as a foundational resource for the synthesis and application of this versatile reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-(Boc-amino)-5-bromopyridine | 159451-66-8 [amp.chemicalbook.com]

- 7. 2-(Boc-amino)-5-bromopyridine | 159451-66-8 [chemicalbook.com]

- 8. 2-Amino-5-bromopyridine, 2-BOC protected | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. reddit.com [reddit.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Determination of 2-(N,N-DiBOC-Amino)-5-bromopyridine

Abstract

This technical guide provides a comprehensive framework for the determination of the single-crystal X-ray structure of 2-(N,N-DiBOC-Amino)-5-bromopyridine, a key intermediate in contemporary pharmaceutical synthesis. The strategic placement of the bulky di-tert-butoxycarbonyl (DiBOC) protecting groups on the amino functionality of the 5-bromopyridine scaffold significantly influences its chemical reactivity and solid-state properties. Understanding its three-dimensional structure is paramount for rational drug design and the development of robust synthetic protocols. This document outlines the synthesis of the target compound, detailed methodologies for crystal growth, and a step-by-step workflow for X-ray diffraction analysis, structure solution, and refinement. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in the comprehensive solid-state characterization of this and related molecular entities.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, owing to its ability to engage in various biological interactions.[1] Specifically, 2-amino-5-bromopyridine serves as a versatile building block in the synthesis of numerous therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs.[1][2][3] The bromine atom at the 5-position provides a convenient handle for functionalization via cross-coupling reactions, while the 2-amino group can be modified to modulate the molecule's physicochemical properties.[1]

The introduction of two tert-butoxycarbonyl (BOC) protecting groups onto the amino nitrogen to form this compound is a critical step in many synthetic routes. This protection strategy not only prevents unwanted side reactions at the amino group but also significantly alters the steric and electronic profile of the molecule. A detailed understanding of its crystal structure is therefore essential for:

-

Rational Drug Design: Elucidating the conformational preferences and intermolecular interactions of the DiBOC-protected intermediate can inform the design of novel drug candidates with improved efficacy and safety profiles.

-

Process Chemistry: Knowledge of the solid-state packing can aid in the development of scalable and reproducible crystallization protocols, ensuring consistent purity and morphology of the bulk material.

-

Solid-State Characterization: The crystal structure provides a definitive fingerprint of the compound, which is crucial for patent protection and regulatory filings.

This guide will provide a comprehensive, field-proven methodology for the determination of the crystal structure of this compound, from synthesis to final structural refinement.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the protection of the commercially available 2-amino-5-bromopyridine.

Synthesis of 2-(N-BOC-Amino)-5-bromopyridine

The initial step involves the mono-protection of 2-amino-5-bromopyridine with di-tert-butyl dicarbonate (Boc₂O).[4]

Protocol:

-

To a solution of 2-amino-5-bromopyridine (1 equivalent) in an appropriate organic solvent (e.g., tetrahydrofuran or dichloromethane), add di-tert-butyl dicarbonate (1.1 equivalents).

-

The reaction is typically carried out at room temperature and can be catalyzed by a mild base such as triethylamine or 4-dimethylaminopyridine (DMAP).

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.

-

The crude product is purified by flash column chromatography on silica gel to yield 2-(N-BOC-Amino)-5-bromopyridine as a white to off-white solid.[][6]

Synthesis of this compound

The second BOC group is introduced under more forcing conditions.

Protocol:

-

The mono-BOC protected intermediate, 2-(N-BOC-Amino)-5-bromopyridine (1 equivalent), is dissolved in a suitable aprotic solvent such as tetrahydrofuran.

-

A strong base, for instance, sodium hydride (1.2 equivalents), is added portion-wise at 0 °C to deprotonate the remaining N-H bond.

-

Di-tert-butyl dicarbonate (1.2 equivalents) is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

The reaction is carefully quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The final product, this compound, is purified by recrystallization or column chromatography.

Spectroscopic Characterization

Prior to crystallization attempts, the purity and identity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the pyridine ring protons and carbons, as well as the characteristic signals for the two BOC groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound, confirming its elemental composition.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O of the carbamate groups and the vibrations of the pyridine ring.

Single Crystal Growth: The Cornerstone of X-ray Crystallography

The successful growth of high-quality single crystals is often the most challenging step in determining a crystal structure.[8] The choice of crystallization method and solvent system is critical and often requires empirical screening.

General Considerations for Crystal Growth

-

Purity: The starting material must be of the highest possible purity, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[9]

-

Solvent Selection: A suitable solvent is one in which the compound has moderate solubility.[9][10] Highly soluble compounds tend to precipitate rapidly, forming small or poorly ordered crystals, while poorly soluble compounds may not crystallize at all.

-

Nucleation and Growth: The goal is to promote slow nucleation and growth, which typically leads to larger and more well-ordered crystals.[9] This can be achieved by controlling the rate of solvent evaporation or cooling.

-

Environment: The crystallization vessel should be kept in a vibration-free environment at a constant temperature.[9]

Recommended Crystallization Techniques

The following are established methods for growing single crystals of small organic molecules:[8][11]

Table 1: Crystallization Techniques for this compound

| Technique | Description |

| Slow Evaporation | A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered vial.[9][11] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[10] |

dot

Caption: Experimental workflow for the determination of the crystal structure of this compound.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

Data Collection

Protocol:

-

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.[8][11]

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

-

The crystal is then exposed to a monochromatic beam of X-rays, and the resulting diffraction pattern is recorded on a detector.[12]

-

A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured.[12]

Data Processing

The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[12] This is typically done using specialized software packages.

Structure Solution and Refinement

The ultimate goal of X-ray crystallography is to generate a three-dimensional model of the electron density of the molecule in the crystal.[12]

Structure Solution

The "phase problem" is the central challenge in X-ray crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. The phases are essential for calculating the electron density map. For small molecules like this compound, the phase problem is typically solved using direct methods or Patterson methods.

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. This is an iterative process that involves adjusting the atomic coordinates, displacement parameters, and other model parameters until the best possible fit is achieved.

dot

Caption: The logical flow of solving and refining a crystal structure.

Analysis of the Crystal Structure

A successfully determined crystal structure of this compound will provide a wealth of information, including:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

-

Conformation: The spatial arrangement of the DiBOC groups relative to the pyridine ring.

-

Intermolecular Interactions: The presence of any hydrogen bonds, halogen bonds, or other non-covalent interactions that govern the crystal packing.

-

Crystal Packing: How the individual molecules are arranged in the three-dimensional lattice.

This information can be compared to the known crystal structure of the parent compound, 2-amino-5-bromopyridine, to understand the structural consequences of di-BOC protection.[13]

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step in harnessing its full potential as a pharmaceutical intermediate. This guide has provided a detailed, step-by-step methodology for its synthesis, crystallization, and structural analysis. The resulting structural insights will undoubtedly facilitate the development of novel therapeutics and robust synthetic processes.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-(Boc-amino)-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(Boc-amino)-5-bromopyridine | 159451-66-8 [chemicalbook.com]

- 7. PubChemLite - 2-(boc-amino)-5-bromopyridine (C10H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. How To [chem.rochester.edu]

- 10. journals.iucr.org [journals.iucr.org]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Stability of N-Boc Activated Bromopyridines

Abstract

Bromopyridines are foundational building blocks in medicinal chemistry and materials science. However, the electron-deficient nature of the pyridine ring often complicates direct functionalization. A powerful strategy to overcome this challenge is the temporary activation of the pyridine nitrogen with a di-tert-butyl dicarbonate ((Boc)₂O) group. This guide provides an in-depth analysis of the synthesis, reactivity, and stability of the resulting N-Boc-bromopyridinium intermediates. We will explore the mechanistic underpinnings of their formation and subsequent reactions, including lithiation-borylation and cross-coupling, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of N-Boc Activation

The Bromopyridine Motif in Drug Discovery

The pyridine ring is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The inclusion of a bromine atom provides a versatile synthetic handle for introducing molecular complexity through a wide array of cross-coupling reactions.

Overcoming the Inertness of the Pyridine Ring

The electrophilicity of the pyridine ring, particularly at the C2, C4, and C6 positions, makes it susceptible to nucleophilic attack only under forcing conditions or with highly reactive nucleophiles. This inherent electronic property can render direct functionalization challenging.

N-Activation: A Paradigm Shift in Reactivity

Reacting a pyridine with an acylating agent like di-tert-butyl dicarbonate ((Boc)₂O) generates a highly electrophilic N-acyl pyridinium salt.[1] This activation dramatically alters the electronic landscape of the ring, making it significantly more susceptible to nucleophilic attack. The process is straightforward, often proceeding by mixing the pyridine and the activating reagent, which forms the pyridinium salt in situ.[1] This intermediate is not typically isolated but is immediately engaged with a nucleophile to form a more stable 1,2- or 1,4-dihydropyridine adduct. The Boc group enhances the stability of these dihydropyridine products, which can then be used in subsequent transformations.[1]

Synthesis and Characterization of N-Boc-Activated Species

Mechanism of N-Boc Activation

The reaction between a pyridine and (Boc)₂O, often catalyzed by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), proceeds through the formation of an N-tert-butoxycarbonylpyridinium salt.[2][3] This salt is a potent electrophile. The subsequent addition of a nucleophile (e.g., an organometallic reagent) occurs preferentially at the 2- or 4-position of the ring, breaking the aromaticity and forming a neutral, more stable N-Boc-dihydropyridine. The regioselectivity of this addition is highly dependent on the nature of the nucleophile.[1]

Caption: Workflow for the functionalization of bromopyridines via N-Boc activation.

General Protocol for In Situ Generation and Reaction

This protocol describes the common practice of generating the activated species in the presence of the nucleophile.

Materials:

-

Bromopyridine derivative (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

-

Organometallic nucleophile (e.g., Grignard reagent, organolithium) (1.1 equiv)

-

Anhydrous solvent (e.g., THF, Et₂O)

-

Inert atmosphere (Nitrogen or Argon)

Equipment:

-

Flame-dried, two-neck round-bottom flask

-

Magnetic stirrer

-

Syringes for liquid transfer

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

To the flame-dried flask under an inert atmosphere, add the bromopyridine derivative and dissolve in the anhydrous solvent.

-

Cool the solution to -78 °C.

-

Slowly add the organometallic nucleophile via syringe and stir for 20 minutes.

-

Add a solution of (Boc)₂O in the same anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

-

The crude N-Boc-dihydropyridine product can be purified by column chromatography or used directly in the next step.

Self-Validation: The formation of the dihydropyridine can be confirmed by ¹H NMR, looking for the appearance of signals in the olefinic region (typically 4.5-6.0 ppm) and the loss of aromatic signals.

Reactivity Profile: A Gateway to Diverse Functionality

The true synthetic utility of N-Boc-bromopyridines lies in the reactivity of the dihydropyridine intermediate. This stable, yet reactive, species can undergo a variety of transformations.

Lithiation and Borylation

A particularly powerful application is the directed lithiation of a Boc-protected aminopyridine followed by quenching with an electrophile, such as in the synthesis of N-Boc-3-Amino-4-bromopyridine.[4] More broadly, the lithiation-borylation sequence on various substrates is a cornerstone of modern synthesis, allowing for the creation of boronic esters which are key precursors for cross-coupling reactions.[5] The process involves the deprotonation of a substrate with a strong lithium base, followed by reaction with a boronic ester. This methodology enables the iterative "growing" of molecular chains with high stereocontrol.[6]

Caption: Lithiation-borylation sequence for functionalizing N-Boc-dihydropyridines.

Cross-Coupling Reactions

The bromine atom on the dihydropyridine ring remains a viable handle for transition metal-catalyzed cross-coupling reactions. While the direct Suzuki cross-coupling of 2-bromopyridine with arylboronic acids is well-established, the use of the dihydropyridine intermediate offers an alternative pathway, particularly when other functionalities are present.[7] The N-Boc group can also be used to activate amide bonds for cross-coupling, showcasing its versatility in modern synthetic chemistry.[8][9] Nickel-catalyzed photoredox reactions have emerged as powerful methods for C-O and C-N bond formation, further expanding the toolkit for modifying these scaffolds.[10][11]

Stability and Deprotection: Managing the Intermediate

Stability of N-Boc-Dihydropyridine Adducts

The stability of the N-Boc-dihydropyridine intermediate is a key feature of this methodology. Unlike some highly unstable dihydropyridines, the electron-withdrawing nature of the Boc group on the nitrogen atom provides a degree of stability, often allowing for isolation and purification by chromatography on deactivated silica or alumina.[12] However, they are still susceptible to decomposition and rearomatization.

Table 1: Factors Influencing the Stability of N-Boc-Dihydropyridine Intermediates

| Factor | Effect on Stability | Rationale & Causality |

| Acidity | Low stability in acidic media. | Strong acids, such as trifluoroacetic acid, readily cleave the Boc group, initiating rearomatization.[13] |

| Oxidants | Susceptible to oxidation. | The dihydropyridine ring is easily oxidized back to the aromatic pyridine. This can be spontaneous (air) or induced.[14] |

| Temperature | Thermally labile. | Elevated temperatures can promote decomposition or elimination pathways. Reactions are typically run at low temperatures. |

| Solvent | Moderate dependence. | While stable in common aprotic solvents (THF, DCM, MeCN), prolonged storage in protic solvents may lead to decomposition. |

Deprotection and Rearomatization

The final step in the sequence is the removal of the N-Boc group and the auxiliary nucleophile to restore the aromatic pyridine ring. This can often be achieved through oxidative aromatization.[14] A variety of oxidizing agents can be employed for this transformation. In cases where the added nucleophile is a hydride, the process is a simple deprotection/oxidation. If a carbon-based nucleophile was added, the aromatization step involves the elimination of a leaving group, often facilitated by an oxidant.

The Boc group itself can be removed under acidic conditions (e.g., TFA in DCM) or even under neutral conditions using boiling water, which can be advantageous for sensitive substrates.[13][15]

Protocol: Oxidative Aromatization with DDQ

Materials:

-

N-Boc-dihydropyridine derivative (1.0 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv)

-

Solvent (e.g., Dichloromethane (DCM) or Toluene)

Procedure:

-

Dissolve the N-Boc-dihydropyridine in the chosen solvent at room temperature.

-

Add DDQ portion-wise to the solution. The reaction is often accompanied by a color change.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a plug of silica gel to remove the DDQ byproducts, washing with additional solvent.

-

Concentrate the filtrate in vacuo to yield the crude functionalized pyridine.

-

Purify by column chromatography or recrystallization as needed.

Conclusion

The N-Boc activation strategy represents a robust and versatile method for the functionalization of bromopyridines. By transiently forming a highly electrophilic pyridinium salt and a subsequently stable dihydropyridine intermediate, chemists can access a wide range of substituted pyridine derivatives that are otherwise difficult to synthesize. Understanding the interplay between the stability of the intermediate and the conditions required for its formation and subsequent reaction is critical for success. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this powerful synthetic tool in their drug discovery and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. N-Boc-Amides in Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. d-nb.info [d-nb.info]

- 13. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Beyond the Benchmark: Unveiling the Strategic Advantages of DiBOC Protection in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its reliability and straightforward, acid-labile deprotection.[1] Typically employed as a mono-Boc derivative, this approach effectively shields the amine's nucleophilicity and basicity.[2] However, for complex synthetic pathways, particularly in pharmaceutical development, the N,N-di-tert-butoxycarbonyl (DiBOC) protected amine emerges as a powerful, albeit less conventional, alternative. This guide moves beyond the standard application of mono-BOC protection to provide an in-depth analysis of the distinct and strategic advantages offered by the DiBOC group. We will explore the causality behind its enhanced steric shielding, the complete attenuation of N-H reactivity, and the potential for selective, stepwise deprotection, offering a new layer of orthogonal control in multi-step synthesis.

The Foundation: Understanding Mono-BOC Protection

The mono-BOC protecting group is the industry standard for amine protection in non-peptide chemistry for good reason.[3] Its introduction, typically achieved by reacting a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O), is efficient and high-yielding under a variety of mild conditions.[4]

Mechanism of Mono-BOC Protection

The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O.[1] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable species subsequently decomposes into carbon dioxide and tert-butoxide, which deprotonates the newly formed ammonium salt to yield the neutral N-Boc amine.[5]

Core Characteristics and Limitations

The stability of the Boc group is its defining feature. It is robust against most bases, nucleophiles, and reductive conditions, making it compatible with a wide range of subsequent chemical transformations.[6] Deprotection is cleanly and efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate to regenerate the amine via a stable tert-butyl cation intermediate.[3][7]

However, the mono-Boc protected primary amine (R-NHBoc) is not without its limitations:

-

Residual N-H Acidity: The remaining proton on the nitrogen can be abstracted under sufficiently basic conditions, creating a nucleophilic species that can lead to unwanted side reactions.

-

Incomplete Steric Shielding: While the Boc group is bulky, the single substituent may not provide sufficient steric hindrance to prevent reactions at neighboring sites or to fully control the stereochemical outcome of certain transformations.

The Next Level: N,N-Di-tert-butoxycarbonyl (DiBOC) Protection

The formation of a DiBOC group involves the introduction of a second Boc moiety onto a primary amine nitrogen. This is often achieved under more forcing conditions than mono-protection, typically involving a stoichiometric amount of a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent.[8][9] While sometimes viewed as an undesired "over-protection" side product, the deliberate formation of the DiBOC group unlocks a suite of powerful synthetic advantages.

Diagram: Synthetic Pathways to Mono- and DiBOC Amines

Caption: Synthetic relationships between unprotected, mono-BOC, and DiBOC protected amines.

Core Advantages of DiBOC over Mono-BOC Protection

The decision to employ DiBOC protection is a strategic one, justified by several key advantages that address the limitations of its mono-substituted counterpart.

Advantage 1: Complete Attenuation of N-H Reactivity

The most unequivocal advantage of the DiBOC group is the complete removal of the N-H proton. This fundamentally alters the character of the protected nitrogen center.

-

Elimination of Basicity and Nucleophilicity: A DiBOC-protected nitrogen is rendered completely non-basic and non-nucleophilic. This is critical in syntheses involving strong bases (e.g., organolithium reagents, LDA) where the acidic N-H of a mono-BOC amine would lead to deprotonation and potential side reactions.

-

Prevention of Side Reactions: In peptide synthesis, the presence of an N-H bond on a protected amino acid can sometimes lead to side reactions like the formation of hydantoins or piperazine-2,5-diones. DiBOC protection can mitigate these pathways entirely.

Advantage 2: Enhanced and Predictable Steric Hindrance

The presence of two bulky tert-butyl groups creates a significantly larger and more defined steric field around the nitrogen atom compared to a single Boc group.[10][11] This enhanced steric hindrance can be exploited to control reactivity and selectivity.

-

Diastereoselective Reactions: The DiBOC group can serve as a powerful stereodirecting group. Its well-defined steric profile can effectively block one face of a molecule, forcing an incoming reagent to attack from the opposite face, thereby leading to high levels of diastereoselectivity in the formation of new stereocenters.

-

Regioselectivity: In molecules with multiple reactive sites, the substantial bulk of the DiBOC group can be used to sterically block a nearby position, directing a reagent to react at a more accessible, distal site.

Diagram: Steric Shielding Comparison

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 9. Sciencemadness Discussion Board - Boc protection of amines - Mono or Di? - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. Steric effects - Wikipedia [en.wikipedia.org]

solubility of 2-(N,N-DiBOC-Amino)-5-bromopyridine in organic solvents

An In-depth Technical Guide on the Solubility of 2-(N,N-DiBOC-Amino)-5-bromopyridine in Organic Solvents

Foreword: Beyond Miscibility - A Quantitative Approach to Solubility

In the landscape of pharmaceutical synthesis and drug development, intermediates are the foundational pillars upon which complex molecular architectures are built. This compound is one such critical building block. Its utility, however, is fundamentally governed by a property often taken for granted: solubility. A comprehensive understanding of how this compound behaves in various organic solvents is not merely academic; it is a prerequisite for efficient reaction design, scalable purification, and robust process control. This guide moves beyond qualitative descriptors to provide a framework for the quantitative assessment and practical application of solubility data for this and structurally similar molecules.

Molecular Architecture and Its Influence on Solubility

The solubility characteristics of this compound are a direct consequence of its distinct structural features. A nuanced appreciation of these features is key to predicting its behavior.

-

The Aromatic Core: The 5-bromopyridine ring is an electron-deficient, polar aromatic system. The nitrogen heteroatom can act as a hydrogen bond acceptor, and the bromine substituent adds to the molecule's polarity and molecular weight.

-

The Protecting Groups: The twin tert-butoxycarbonyl (BOC) groups are the molecule's defining feature in the context of solubility. These large, sterically bulky, and lipophilic groups effectively shield the polar amino-pyridine core. They drastically increase the compound's non-polar character, rendering it significantly different from its parent amine, 2-amino-5-bromopyridine.

This duality—a polar core masked by non-polar appendages—suggests that the highest solubility will be achieved in solvents that can effectively solvate both domains.

Theoretical Solubility Profile: A Predictive Framework

The principle of "like dissolves like" provides a strong predictive foundation.[1] We can classify common organic solvents and anticipate the solubility of this compound accordingly.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexanes, Toluene | Low to Moderate | While the BOC groups are non-polar, the polarity of the bromopyridine core is significant enough to limit high solubility in purely non-polar hydrocarbon solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN) | High to Very High | These solvents possess a dipole moment capable of interacting favorably with the polar core, while their organic nature readily solvates the lipophilic BOC groups. This class represents the optimal balance for dissolution. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These solvents are powerful solubilizing agents for a wide range of organic molecules and are expected to dissolve the compound readily. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water | Very Low to Insoluble | The bulky BOC groups sterically hinder the solvent's ability to form hydrogen bonds with the pyridine nitrogen. Furthermore, the molecule's overall high lipophilicity makes it incompatible with highly polar, hydrogen-bonding networks, especially water.[2][3] |

Rigorous Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The following protocol outlines a robust and reproducible method for quantifying the solubility of this compound. This method is adapted from established principles of solubility testing.[4][5]

Safety First: Hazard Assessment

Prior to experimentation, a thorough risk assessment is mandatory. While specific toxicological data for the di-BOC derivative is limited, the parent compound, 2-amino-5-bromopyridine, is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[6][7] It is prudent to handle the derivative with the same level of caution.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).[7]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid generating dust. Use appropriate tools for transfer. Ensure all containers are clearly labeled.

Experimental Workflow: The Shake-Flask Method

The equilibrium shake-flask method is a gold-standard technique for determining solubility and is suitable for regulatory submissions.[1] The objective is to create a saturated solution at a specific temperature, then quantify the concentration of the dissolved solid in the supernatant.

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Step-by-Step Protocol

-

Preparation: To a series of 4 mL glass vials, add an excess of this compound (e.g., ~50 mg). The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette 2.0 mL of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly with screw caps. Place them in an orbital shaker equipped with temperature control, set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for at least 24 hours. A longer period (48 hours) is recommended to ensure equilibrium is fully established.

-

Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 5000 x g for 15 minutes) to create a compact pellet of the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid.

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of the analytical method. A high dilution factor will likely be necessary for highly soluble samples.

-

Quantification: Analyze the diluted sample by a validated, stability-indicating HPLC-UV method. Determine the concentration against a multi-point calibration curve prepared from a reference standard of this compound.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Quantitative Solubility Data (Illustrative)

The following table provides representative, expected solubility values for this compound at 25 °C, based on its chemical structure. These values should be confirmed experimentally for any critical process.

| Solvent | Solvent Polarity Index | Expected Solubility (mg/mL) | USP Classification |

| Hexane | 0.1 | < 5 | Sparingly Soluble |

| Toluene | 2.4 | ~40 | Soluble |

| Dichloromethane (DCM) | 3.1 | > 250 | Very Soluble |

| Tetrahydrofuran (THF) | 4.0 | > 250 | Very Soluble |

| Ethyl Acetate (EtOAc) | 4.4 | ~180 | Freely Soluble |

| Acetone | 5.1 | > 200 | Very Soluble |

| Acetonitrile (ACN) | 5.8 | ~90 | Soluble |

| Dimethylformamide (DMF) | 6.4 | > 300 | Very Soluble |

| Methanol (MeOH) | 5.1 | < 2 | Sparingly Soluble |

| Water | 10.2 | < 0.1 | Practically Insoluble |

Practical Implications for the Synthetic Chemist

-

Reaction Solvent Selection: The high solubility in common aprotic solvents like DCM, THF, and EtOAc makes them ideal choices for homogeneous reaction media. For reactions requiring higher temperatures, toluene may be a suitable option, while DMF can be used if exceptionally high solubility is required.

-

Purification Strategies: The solubility differential between solvent classes is a powerful tool for purification.

-

Anti-Solvent Precipitation: A crude reaction mixture in a highly solubilizing solvent like DCM can be purified by adding a non-polar anti-solvent like hexane to precipitate the desired product, leaving more soluble impurities behind.

-

Recrystallization: A solvent system like ethyl acetate/hexane or toluene/hexane would be an excellent starting point for developing a recrystallization protocol to obtain high-purity material.

-

-

Chromatography: The compound's solubility profile is well-suited for normal-phase silica gel chromatography, using solvent systems based on hexanes and ethyl acetate.

Conclusion

This compound is a lipophilic, crystalline solid characterized by very high solubility in a range of polar aprotic organic solvents and poor solubility in both non-polar and polar protic solvents. This solubility profile is dictated by the presence of the large, non-polar di-BOC protecting groups. A quantitative understanding, achieved through robust experimental methods like the shake-flask protocol, is essential for leveraging this intermediate effectively in a research and development setting. This data directly informs solvent selection for synthesis, the design of efficient purification protocols, and the overall success of a synthetic campaign.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Using 2-(N,N-DiBOC-Amino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Suzuki Coupling of Sterically Encumbered Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds, particularly in the formation of biaryl and hetero-biaryl scaffolds prevalent in medicinally important compounds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(N,N-DiBOC-Amino)-5-bromopyridine with various arylboronic acids.

The subject of this guide, this compound, presents a unique set of challenges and opportunities. The di-tert-butoxycarbonyl (DiBOC) protected amino group at the 2-position of the pyridine ring introduces significant steric bulk. This steric encumbrance can profoundly influence the reactivity of the adjacent pyridine nitrogen and the C-Br bond, necessitating carefully optimized reaction conditions. Understanding the interplay between the sterically demanding protecting group and the catalytic cycle is paramount for achieving high yields and preventing undesired side reactions.

This document provides a comprehensive guide for researchers, offering a robust starting protocol, insights into the causal factors behind experimental choices, and a framework for troubleshooting and optimization.

Reaction Mechanism and Workflow Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of the bulky DiBOC group on the pyridine substrate primarily impacts the oxidative addition and transmetalation steps.

Figure 1. A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Synthesis of Starting Material: this compound

A reliable synthesis of the starting material is crucial. A two-step procedure starting from the commercially available 2-amino-5-bromopyridine is recommended.

Step 1: Synthesis of tert-butyl (5-bromopyridin-2-yl)carbamate (Mono-BOC protection)

To a solution of 2-amino-5-bromopyridine in an appropriate solvent such as tetrahydrofuran (THF), a strong base like sodium bis(trimethylsilyl)amide is added at a low temperature (e.g., 0 °C). This is followed by the addition of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically stirred for a short period at room temperature before being quenched and worked up.

Step 2: Synthesis of this compound (Di-BOC protection)

The mono-BOC protected intermediate can be further reacted with another equivalent of (Boc)₂O in the presence of a base such as triethylamine and a catalyst like 4-(dimethylamino)pyridine (DMAP) in a solvent like dichloromethane to yield the desired di-BOC protected product.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is a robust starting point and may require optimization depending on the specific arylboronic acid used.

Table 1: Reagents and Reaction Conditions

| Component | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |

| This compound | 1.0 | 373 mg | Aryl halide coupling partner. |

| Arylboronic Acid | 1.2 | 1.2 mmol | Organoboron coupling partner. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.03-0.05 | 3-5 mol% | Facilitates the catalytic cycle. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos may be more effective. |

| Base (e.g., K₂CO₃ or K₃PO₄) | 2.0 | 2.0 mmol | Activates the boronic acid for transmetalation.[1] |

| Solvent (e.g., 1,4-Dioxane/Water 4:1) | - | 5 mL | Solubilizes reactants and facilitates the reaction. The presence of water can be crucial for the activity of the boronic acid. |

Reaction Setup and Execution:

-

Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Solvent Addition: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Degassing: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).

-

Reaction: Stir the reaction mixture at a temperature ranging from 80-100 °C. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up and Purification:

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Considerations and Troubleshooting

-

Steric Hindrance: The di-BOC group presents significant steric bulk, which can hinder the oxidative addition of the palladium catalyst. The use of palladium catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other biaryl phosphines can be beneficial in overcoming this challenge.[2]

-

Stability of the DiBOC Group: While the BOC group is generally stable to the basic conditions of the Suzuki coupling, there is a possibility of partial or complete deprotection, especially at elevated temperatures or with certain bases.[3] If deprotection is observed, using milder bases like K₂CO₃ or CsF and lower reaction temperatures should be considered.

-

Work-up Procedure: The work-up should be performed under neutral or slightly basic conditions to avoid cleavage of the BOC groups, which are acid-labile.[4]

-

Catalyst Choice: For particularly challenging couplings, second-generation Buchwald precatalysts (e.g., XPhos Pd G2) are often highly effective for sterically demanding substrates.

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Post-Reaction: Deprotection of the BOC Groups

If the final desired product is the free 2-amino-5-arylpyridine, the BOC groups can be readily removed under acidic conditions.

Protocol for BOC Deprotection:

-

Dissolve the purified N,N-diBOC protected product in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).[4]

-